molecular formula C19H18Cl2N2O3 B12641025 (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride

(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B12641025
M. Wt: 393.3 g/mol
InChI Key: FUNOGXWNAOVFBX-UQKRIMTDSA-N
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Description

(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development or biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride likely involves multiple steps, including the formation of the isoindoline-1,3-dione core, the introduction of the amino group, and the attachment of the chloroacetyl group. Typical reaction conditions might include:

    Formation of Isoindoline-1,3-dione Core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of Chloroacetyl Group: Acylation reactions using chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the chloroacetyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions, receptor binding, or cellular uptake mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-amino-3-(3-(2-bromoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
  • (S)-2-(2-amino-3-(3-(2-fluoroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
  • (S)-2-(2-amino-3-(3-(2-iodoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride

Uniqueness

The uniqueness of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride might lie in its specific substituents, which could confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1

InChI Key

FUNOGXWNAOVFBX-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl

Origin of Product

United States

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